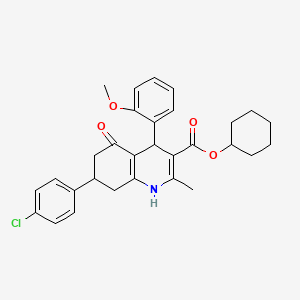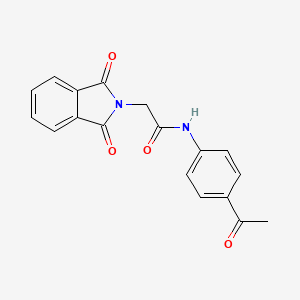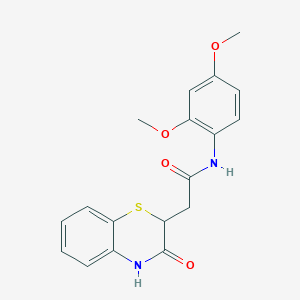
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride increases the levels of acetylcholine in the brain, leading to enhanced cholinergic neurotransmission. This, in turn, can lead to improved cognitive function and memory.
Biochemical and Physiological Effects:
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been shown to modulate the activity of other neurotransmitters, including dopamine and serotonin. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the regulation of acetylcholine levels in the brain. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is also relatively stable and can be easily synthesized. However, there are some limitations to using 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in lab experiments. It has a relatively short half-life, which may limit its use in long-term studies. Additionally, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride is not selective for acetylcholinesterase and may inhibit other enzymes, leading to off-target effects.
Future Directions
There are several potential future directions for research on 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride. One area of interest is the development of more selective inhibitors of acetylcholinesterase that do not have off-target effects. Another area of interest is the investigation of the potential therapeutic effects of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is interest in developing 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride-based imaging agents for the diagnosis and monitoring of Alzheimer's disease.
Synthesis Methods
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride can be synthesized using various methods, including the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-ol with hydrochloric acid. The resulting product is then purified using column chromatography. Other methods of synthesis include the reaction of 1-cyclohexyl-1-phenyl-3-(1-piperidinyl)-2-propyn-1-one with sodium borohydride and subsequent reaction with hydrochloric acid.
Scientific Research Applications
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been used as a tool to study the role of acetylcholinesterase in the regulation of acetylcholine levels in the brain. In pharmacology, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has been investigated as a potential drug candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a progressive decline in cognitive function. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-2-pentyn-1-ol hydrochloride has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-2-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-11,14-15,17-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKDZDKARXUCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#CCCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5221709.png)
![1-bromo-17-(2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5221713.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221736.png)
![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5221749.png)

![5-(3-bromobenzylidene)-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5221755.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5221783.png)
![1-(1-naphthylmethyl)-N-[2-(3-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5221793.png)
![N~2~-(2-ethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5221796.png)
![5-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5221805.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide](/img/structure/B5221809.png)